
tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a hydroxy-methylpyridine moiety, and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Hydroxy-Methylpyridine Moiety: This step involves coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative of the hydroxy-methylpyridine is reacted with a halogenated piperidine intermediate.
Formation of the Carboxylate Group: The carboxylate group is introduced through esterification reactions using appropriate carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the hydroxy-methylpyridine moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: The piperidine ring and the pyridine moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy-methylpyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring can enhance the binding affinity and specificity of the compound towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness:
- The presence of the hydroxy-methylpyridine moiety in tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)piperidine-1-carboxylate imparts unique chemical and biological properties.
- The combination of the piperidine ring with the tert-butyl group and the hydroxy-methylpyridine moiety enhances its stability and reactivity compared to similar compounds.
- Its potential applications in various fields of research and industry make it a compound of significant interest.
Propriétés
Formule moléculaire |
C16H24N2O3 |
|---|---|
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
tert-butyl 2-(5-methyl-6-oxo-1H-pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-11-9-12(10-17-14(11)19)13-7-5-6-8-18(13)15(20)21-16(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,17,19) |
Clé InChI |
AHGDIOGXHQDLPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CNC1=O)C2CCCCN2C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



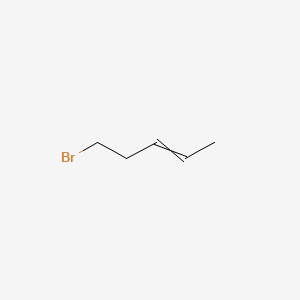
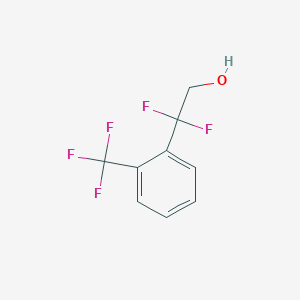

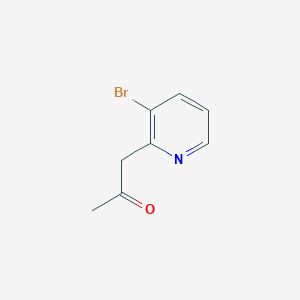
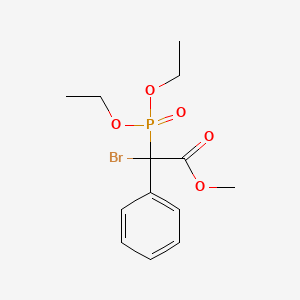
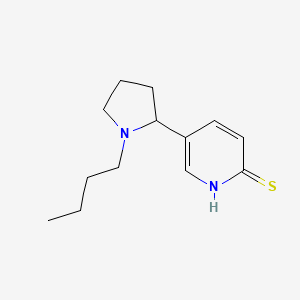



![1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium](/img/structure/B15061207.png)


![2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B15061221.png)
